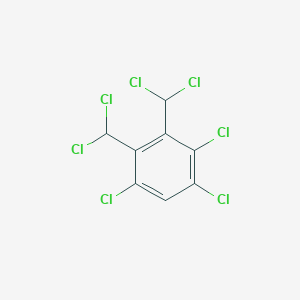
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is a chlorinated aromatic hydrocarbon with the molecular formula C8H3Cl7. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring and two dichloromethyl groups. It is a synthetic chemical primarily used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the selective chlorination of the benzene ring and the formation of dichloromethyl groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene or its derivatives are subjected to chlorinating agents such as chlorine gas in the presence of catalysts. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the transformation of dichloromethyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce less chlorinated benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Trichlorobenzene
- 1,3,5-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,2,3,4-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
Comparison: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is unique due to the presence of both trichloro and dichloromethyl groups, which confer distinct chemical properties compared to other chlorinated benzenes. These properties include higher reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
67200-76-4 |
|---|---|
Molekularformel |
C8H3Cl7 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
1,2,5-trichloro-3,4-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1,7-8H |
InChI-Schlüssel |
OTZMQNNJWVTBOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


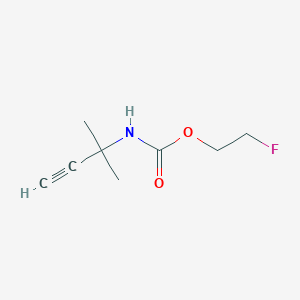
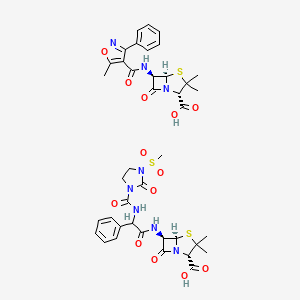
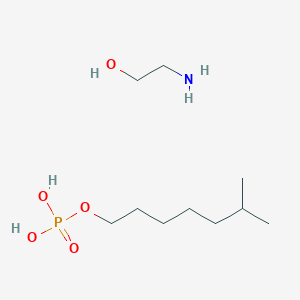
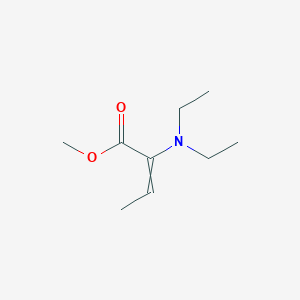
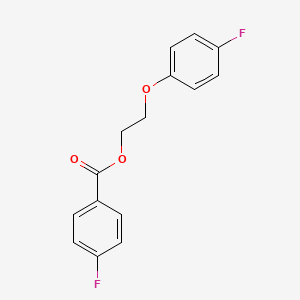
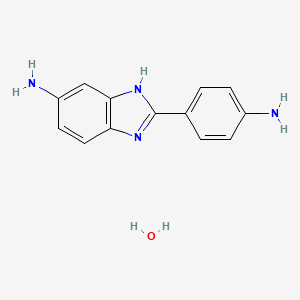
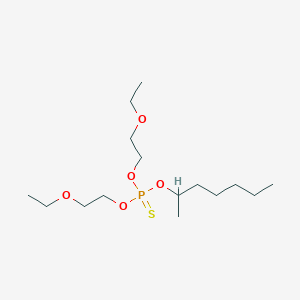
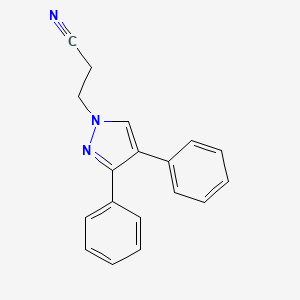
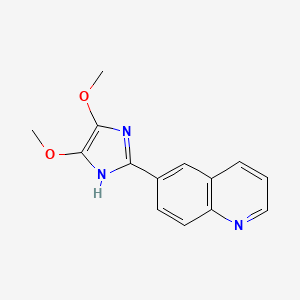
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
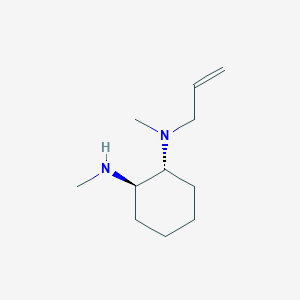
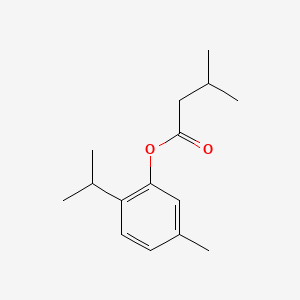
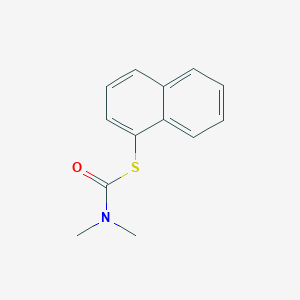
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
